molecular formula C13H23BrO4 B1604916 Diethyl(6-bromohexyl)propanedioate CAS No. 6557-85-3

Diethyl(6-bromohexyl)propanedioate

Cat. No.: B1604916
CAS No.: 6557-85-3
M. Wt: 323.22 g/mol
InChI Key: UEOSPPIPGYKPTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(6-bromohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 1-bromohexane. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 1-bromohexane to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(6-bromohexyl)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the bromohexyl group can yield carboxylic acids or aldehydes, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and aldehydes.

Scientific Research Applications

Diethyl(6-bromohexyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of diethyl(6-bromohexyl)propanedioate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the bromohexyl group is converted to an alcohol through the transfer of hydride ions. Oxidation reactions involve the addition of oxygen or removal of hydrogen from the bromohexyl group, leading to the formation of carboxylic acids or aldehydes.

Comparison with Similar Compounds

Diethyl(6-bromohexyl)propanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: Lacks the bromohexyl group and is less reactive in nucleophilic substitution reactions.

    Diethyl (2-bromoethyl)malonate: Contains a shorter bromoalkyl chain, leading to different reactivity and applications.

    Diethyl (6-chlorohexyl)malonate: Similar structure but with a chloro group instead of a bromo group, resulting in different reactivity and chemical properties.

Properties

IUPAC Name

diethyl 2-(6-bromohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSPPIPGYKPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288228
Record name diethyl(6-bromohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6557-85-3, 29237-82-9
Record name NSC54804
Source DTP/NCI
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Record name diethyl(6-bromohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (6-bromohexyl)propanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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